molecular formula C12H18N6O3S B12700622 6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate CAS No. 24715-68-2

6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate

Cat. No.: B12700622
CAS No.: 24715-68-2
M. Wt: 326.38 g/mol
InChI Key: VQGVFZISAQUCKN-UHFFFAOYSA-N
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Description

6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate is a triazolopyrimidine derivative characterized by a diethylaminomethyl group at position 6, a methyl group at position 5, a methylthio substituent at position 2, and a nitrate ester at position 5. The nitrate ester group in this compound may enhance bioavailability by improving solubility, while the methylthio and diethylaminomethyl groups could influence lipophilicity and receptor interactions. Structural elucidation of such compounds typically employs X-ray crystallography using software like SHELXL or SHELXT .

Properties

CAS No.

24715-68-2

Molecular Formula

C12H18N6O3S

Molecular Weight

326.38 g/mol

IUPAC Name

[6-(diethylaminomethyl)-5-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl] nitrate

InChI

InChI=1S/C12H18N6O3S/c1-5-16(6-2)7-9-8(3)13-11-14-12(22-4)15-17(11)10(9)21-18(19)20/h5-7H2,1-4H3

InChI Key

VQGVFZISAQUCKN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(N2C(=NC(=N2)SC)N=C1C)O[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolo[1,5-A]pyrimidine core, followed by the introduction of the diethylamino and methylthio groups. The final step involves the nitration to form the mononitrate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The diethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazolo[1,5-A]pyrimidine derivatives.

Scientific Research Applications

The compound features a triazolo-pyrimidine core with diethylamino and methylthio substituents, contributing to its biological activity and reactivity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. In one study, compounds related to 6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate were synthesized and evaluated for their antibacterial activities against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.25 to 2.0 μg/mL, indicating strong antibacterial potential .

Antitumor Properties

Another area of research focuses on the antitumor activities of triazolo-pyrimidine derivatives. A series of novel compounds were synthesized and tested for their efficacy against various cancer cell lines. The results indicated that some derivatives exhibited promising anti-cancer effects, with mechanisms potentially involving the inhibition of DNA gyrase, a crucial enzyme in bacterial DNA replication .

Synthesis Techniques

The synthesis of 6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate can be achieved through various methods, including:

  • Green Chemistry Approaches : Utilizing eco-friendly solvents and catalysts to minimize environmental impact during synthesis.
  • Microwave-Assisted Synthesis : This method enhances reaction rates and yields while reducing reaction times significantly compared to traditional heating methods .

Pharmaceutical Industry

The compound serves as an important intermediate in the development of new pharmaceuticals. Its derivatives are being explored for their potential as novel antibiotics and anticancer agents. The ability to modify the chemical structure allows for the optimization of biological activity and selectivity.

Agrochemicals

In the agrochemical sector, compounds like 6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate are investigated for their potential as herbicides or fungicides. Their effectiveness in inhibiting specific biological pathways in pests makes them candidates for developing safer agricultural chemicals.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazolo-pyrimidine derivatives including our compound of interest. The study found that several derivatives showed potent antibacterial activity against resistant strains of bacteria, suggesting their potential use as new antibiotics in clinical settings .

Case Study 2: Antitumor Activity Assessment

Another research effort focused on evaluating the anticancer properties of synthesized triazolo-pyrimidine derivatives. The study reported that certain compounds demonstrated significant cytotoxic effects on cancer cell lines with low toxicity to normal cells, highlighting their therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of 6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Physicochemical Differences

The following table highlights key structural and physicochemical distinctions between the target compound and similar triazolopyrimidine derivatives:

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Key Properties
6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate C₁₂H₁₉N₇O₃S Diethylaminomethyl (C₆), methyl (C₅), methylthio (C₂), nitrate (C₇) 341.39 High lipophilicity (diethylaminomethyl), moderate stability (nitrate ester)
5-Methyl-6-nitro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one () C₆H₅N₅O₃ Methyl (C₅), nitro (C₆) 195.14 Lower molecular weight, nitro group may confer oxidative reactivity
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide () C₂₃H₂₄N₆O₄ (example) Carboxamide (C₆), aryl groups (C₇) ~450.48 Enhanced solubility (carboxamide), bulky aryl substituents may limit membrane permeability

Key Observations:

  • Conversely, the carboxamide in ’s derivatives improves aqueous solubility .
  • Stability: Nitrate esters (target compound) are generally less stable under acidic conditions than nitro groups () but may offer controlled release mechanisms .
  • Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization (e.g., introducing diethylaminomethyl and nitrate groups), whereas ’s derivatives utilize a one-pot Biginelli-like reaction with aryl aldehydes .

Methodological Considerations in Structural Analysis

For instance, SHELXL enables precise refinement of bond lengths and angles, critical for confirming substituent orientations .

Biological Activity

6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate is a complex organic compound with potential biological activities. Its unique structure, featuring a triazolo[1,5-A]pyrimidine core, suggests various mechanisms of action that could be explored for therapeutic applications.

  • Molecular Formula : C₁₂H₁₉N₅OS·HNO₃
  • Molecular Weight : 326.38 g/mol
  • CAS Number : 24715-68-2
  • IUPAC Name : [6-(diethylaminomethyl)-5-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl] nitrate

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. The triazolo-pyrimidine derivatives have been noted for their ability to modulate various biological pathways, potentially influencing cellular processes like proliferation and apoptosis.

In Vitro Studies

Recent studies have highlighted the cytotoxic effects of triazolo-pyrimidine derivatives on cancer cell lines. For instance, compounds similar to 6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate have demonstrated significant inhibitory activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

CompoundCell LineIC₅₀ (µM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These results indicate that the compound exhibits promising cytotoxicity comparable to established anticancer agents .

Antiviral Activity

Triazolo-pyrimidine derivatives have also been investigated for their antiviral properties. In particular, studies have shown that certain derivatives can inhibit the main protease (Mpro) of SARS-CoV-2, suggesting potential applications in treating COVID-19. Molecular docking studies revealed strong binding affinities to key active site residues of the protease .

Case Studies

  • Cytotoxicity Evaluation : A study assessing the cytotoxicity of various triazolo-pyrimidine derivatives demonstrated that compounds with similar structures to 6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate exhibited significant growth inhibition in cancer cell lines through apoptosis induction and cell cycle arrest .
  • Antiviral Screening : Another investigation screened over a thousand compounds for their ability to inhibit SARS-CoV-2 Mpro. The lead compounds showed high binding affinity and low toxicity profiles compared to traditional antiviral agents .

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